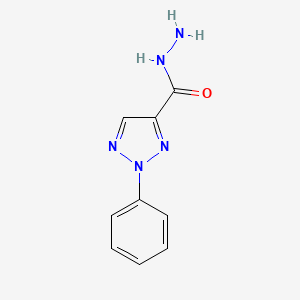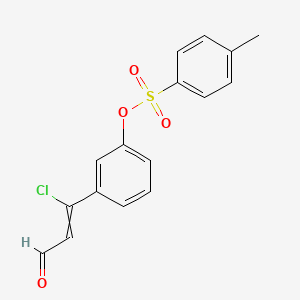
Fluoromethanol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethanol and 4-nitrobenzoic acid are two distinct chemical compounds that can form a complex Fluoromethanol is an organofluorine compound, while 4-nitrobenzoic acid is an aromatic nitro compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoromethanol: Fluoromethanol can be synthesized by the reaction of methanol with fluorine gas under controlled conditions. The reaction is typically carried out in a fluorination reactor at low temperatures to prevent over-fluorination.
4-Nitrobenzoic Acid: 4-Nitrobenzoic acid is commonly prepared by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Fluoromethanol: Industrial production of fluoromethanol involves the use of specialized fluorination equipment and safety protocols due to the highly reactive nature of fluorine gas.
4-Nitrobenzoic Acid: Industrial production of 4-nitrobenzoic acid typically involves large-scale nitration reactors and continuous monitoring of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Nitrobenzoic acid can undergo oxidation reactions to form various oxidation products, such as 4-nitrobenzoyl chloride.
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group, forming 4-aminobenzoic acid.
Substitution: Fluoromethanol can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions with fluoromethanol.
Major Products Formed
Oxidation: 4-Nitrobenzoyl chloride and other oxidized derivatives.
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted methanol derivatives.
Scientific Research Applications
Fluoromethanol and 4-nitrobenzoic acid have diverse applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology: 4-Nitrobenzoic acid derivatives are used in the study of enzyme inhibition and as probes in biochemical assays.
Medicine: 4-Nitrobenzoic acid is a precursor to pharmaceutical compounds like procaine and folic acid.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Fluoromethanol, on the other hand, can act as a nucleophile in biochemical reactions, participating in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: Similar to 4-nitrobenzoic acid but lacks the nitro group.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid functionality.
Methanol: Similar to fluoromethanol but lacks the fluorine atom.
Uniqueness
Fluoromethanol: The presence of the fluorine atom imparts unique reactivity and stability compared to methanol.
4-Nitrobenzoic Acid: The combination of the nitro and carboxylic acid groups provides unique chemical properties and reactivity compared to benzoic acid and nitrobenzene.
Properties
CAS No. |
62153-85-9 |
|---|---|
Molecular Formula |
C8H8FNO5 |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
fluoromethanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.CH3FO/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1-3/h1-4H,(H,9,10);3H,1H2 |
InChI Key |
OTOFSURHPIGTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one](/img/structure/B14549334.png)
![N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14549341.png)

![1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate](/img/structure/B14549355.png)





![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14549392.png)

![3-Phenyl-1,4-dioxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14549403.png)

